molecular formula C8H7Cl3O B1630943 (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol CAS No. 126534-31-4

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Cat. No. B1630943
M. Wt: 225.5 g/mol
InChI Key: XHEPANNURIQWRM-MRVPVSSYSA-N
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Description

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.5 . It is used as a building block in synthetic organic chemistry, such as in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers .


Molecular Structure Analysis

The molecular structure of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol consists of a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a white to light yellow solid with a melting point of 62 °C and a predicted boiling point of 323.3±37.0 °C. It has a predicted density of 1.447±0.06 g/cm3 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Science .

Summary of the Application

“(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol” is a chiral intermediate of the antifungal agent Miconazole . A bacterial strain, ZJPH1806, capable of the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone, to “(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol” with highly stereoselectivity was isolated from a soil sample .

Methods of Application or Experimental Procedures

The bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone was effectively transformed at relatively high conversion temperatures, along with glycerol as cosubstrate in coenzyme regeneration . The reaction was conducted at 40 °C for 26 h using resting cells of the Acinetobacter sp. ZJPH1806 as the biocatalyst .

Results or Outcomes

The asymmetric reduction of the substrate had reached 83.2% yield with an enantiomeric excess (ee) of greater than 99.9% at 2 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone .

Synthesis of Luliconazole

Specific Scientific Field

This application is in the field of Organic Process Research & Development .

Summary of the Application

“(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol” is a chiral intermediate in the synthesis of luliconazole . A novel biopreparation of this compound was reported by bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using recombinant Escherichia coli expressing LK08, a ketoreductase mutant from Lactobacillus kefiri, as a biocatalyst .

Methods of Application or Experimental Procedures

The reaction conditions for the biotransformation including pH, temperature, and concentration of isopropanol and NADP+, as well as the amount of recombinant E. coli cells, were optimized to improve the process productivity .

Results or Outcomes

When the enzymatic process was carried out on a 300 g scale under the optimized conditions, the ketone was fully converted to chiral alcohol with a product ee value of >99% . Furthermore, it was isolated and used to chemically synthesize luliconazole with 38% yield and 99% ee .

Safety And Hazards

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is harmful if swallowed and causes skin and eye irritation. It should be handled with protective gloves, clothing, and eye/face protection. If swallowed or if skin or eye irritation occurs, medical advice should be sought .

Future Directions

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a building block used in synthetic organic chemistry, particularly in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers . Its future directions could involve further exploration of its potential uses in the synthesis of other organic compounds.

properties

IUPAC Name

(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEPANNURIQWRM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
TY Wei, JW Tang, GW Ni, HY Wang, D Yi… - … Process Research & …, 2019 - ACS Publications
(S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol (3) is a chiral intermediate in the synthesis of luliconazole ((R)-E-1). Here, we report a novel biopreparation of 3 by bioreduction of 2-chloro-1…
Number of citations: 13 pubs.acs.org
N Chen, Y Chen, Y Tang, Q Zhao, C Liu, W Niu… - Process …, 2019 - Elsevier
As the key chiral intermediate of luliconazole, (S)-2-chloro-1-(2, 4-dichlorophenyl) ethanol ((S)-CPEO) was prepared from 2-chloro-1-(2, 4-dichlorophenyl) ethanone (CPE) using a …
Number of citations: 12 www.sciencedirect.com
YP Shang, Q Chen, XD Kong, YJ Zhang… - Advanced Synthesis …, 2017 - Wiley Online Library
By enzyme screening, a ketoreductase cloned from Scheffersomyces stipitis CBS 6045 and named SsCR was identified that could catalyze the asymmetric hydrogenation of a variety of …
Number of citations: 39 onlinelibrary.wiley.com
Y Zhang, ZW Duan, HY Liu, F Qian, P Wang - Molecular Catalysis, 2022 - Elsevier
Microbial whole-cell catalysis has been a popular method for chiral alcohols preparation. In this study, Cyberlindnera saturnus ZJPH1807 was successfully employed as a biocatalyst to …
Number of citations: 2 www.sciencedirect.com
Y Miao, Y Liu, Y He, P Wang - Catalysts, 2019 - mdpi.com
(R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol is a chiral intermediate of the antifungal agent Miconazole. A bacterial strain, ZJPH1806, capable of the biocatalysis of 2-chloro-1-(2,4-…
Number of citations: 8 www.mdpi.com
C Zheng, Z Wang, Q Wang, S Wang, S Lao, J He… - Molecular …, 2021 - Elsevier
Luliconazole has been approved by the FDA for fungal infection therapy because of its broad-spectrum antifungal activity. However, low efficiency and harsh reaction conditions in the …
Number of citations: 1 www.sciencedirect.com
D Zhu, BA Hyatt, L Hua - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
An alcohol dehydrogenase from the hyperthermophilic archaeon Pyrococcus furiosus (PFADH) effectively catalyzed the reductions of various substituted α-chloroacetophenones to …
Number of citations: 30 www.sciencedirect.com
T de Sousa Fonseca, KB Vega, MR da Silva… - Molecular …, 2020 - Elsevier
Racemic phenylethyl halohydrins acetates containing several groups attached to the aromatic ring were resolved via hydrolysis reaction in the presence of lipase B from Candida …
Number of citations: 10 www.sciencedirect.com
F Xue, C Li, Q Xu - Applied Microbiology and Biotechnology, 2021 - Springer
Enantiopure vicinal halohydrins (vic-halohydrins) are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals, and biocatalytic methods …
Number of citations: 8 link.springer.com
Z Li, H Yang, J Liu, Z Huang, F Chen - The Chemical Record, 2021 - Wiley Online Library
With the rapid development of genomic DNA sequencing, recombinant DNA expression, and protein engineering, biocatalysis has been increasingly and widely adopted in the …
Number of citations: 34 onlinelibrary.wiley.com

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